Product packaging for CYM 9484(Cat. No.:CAS No. 1383478-94-1)

CYM 9484

Cat. No.: B583356
CAS No.: 1383478-94-1
M. Wt: 509.7 g/mol
InChI Key: VAUKHARIAMDAGF-UHFFFAOYSA-N
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Description

Overview of Neuropeptides as Neurotransmitters and Neuromodulators

Neuropeptides are short chains of amino acids synthesized in neurons and other cells. Unlike classical neurotransmitters, which are typically synthesized in the nerve terminal, neuropeptides are synthesized in the cell body and transported to their release sites. nih.gov They often coexist and are co-released with classical neurotransmitters, allowing for complex modulation of neuronal activity. frontiersin.orgwikipedia.org Neuropeptides can act as neurotransmitters, mediating rapid signaling across synapses, or as neuromodulators, exerting slower, longer-lasting effects by altering the responsiveness of neurons to other signals. nih.govnih.gov Their actions are mediated through binding to specific receptors, predominantly G protein-coupled receptors (GPCRs). biorxiv.orgnih.gov

Classification and Structural Characteristics of G Protein-Coupled Receptors (GPCRs) in the Context of Neuropeptide Signaling

GPCRs constitute a large superfamily of transmembrane receptors that play a central role in cellular signaling. nih.govnih.gov They are characterized by a common structure consisting of seven transmembrane alpha-helices, an extracellular N-terminus, and an intracellular C-terminus. frontiersin.org Upon binding of a ligand (such as a neuropeptide) to the extracellular or transmembrane domains, GPCRs undergo a conformational change that activates associated intracellular G proteins. nih.govnih.gov Activated G proteins then modulate the activity of various effector molecules, such as enzymes and ion channels, leading to a cascade of intracellular events that ultimately alter cellular function. nih.gov Neuropeptide receptors, including the Neuropeptide Y (NPY) receptors, belong to the class A (rhodopsin-like) family of GPCRs. wikipedia.orgfrontiersin.org The diversity of neuropeptide-GPCR interactions contributes significantly to the complexity and specificity of brain function. biorxiv.org

The Endogenous Neuropeptide Y Family: Ligands (NPY, PYY, PP) and Receptor Subtypes (Y1, Y2, Y4, Y5)

The Neuropeptide Y family is a multiligand, multireceptor system comprising three related polypeptide ligands: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). frontiersin.orgembopress.org These peptides share structural similarities, including a common hairpin-like fold known as the PP-fold. mdpi.com

In humans, the effects of these ligands are primarily mediated through four functional GPCR subtypes: Y1, Y2, Y4, and Y5. wikipedia.orgfrontiersin.orgpatsnap.com While five receptor subtypes (Y1, Y2, Y4, Y5, and y6) have been cloned in mammals, the y6 receptor is a pseudogene in humans, although it is functional in some other species like rabbits and mice. frontiersin.orgnih.gov The existence of a putative Y3 receptor subtype has been suggested by pharmacological studies, but it has not yet been cloned. frontiersin.orgnih.gov

The different receptor subtypes exhibit varying affinities for the endogenous ligands:

Y1 receptors bind NPY and PYY with comparable high affinity, and PP with lower potency. frontiersin.org

Y2 receptors are also activated by NPY and PYY, and are often found presynaptically, regulating neurotransmitter release. wikipedia.orgnih.gov

Y4 receptors show highest affinity for PP. frontiersin.org

Y5 receptors bind NPY and PYY with comparable affinities, and are strongly implicated in feeding behavior. frontiersin.org

These receptors generally couple to Gi or Go proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. frontiersin.org

CYM 9484 is a synthetic chemical compound that acts as a research tool to investigate the NPY system. It has been identified as a potent and selective antagonist of the Neuropeptide Y Y2 receptor. rndsystems.commedchemexpress.commedchemexpress.comnih.gov Structure-activity relationship studies led to the identification of this compound as a highly potent Y2 antagonist with an IC50 value of 19 nM. medchemexpress.commedchemexpress.comnih.govnih.govresearchgate.net This compound's chemical name is N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide, with a molecular weight of 509.63 g/mol and a molecular formula of C27H31N3O3S2. rndsystems.comapexbt.comglpbio.comnih.govfishersci.be It is soluble in DMSO. rndsystems.comapexbt.comglpbio.com

Physiological and Pathophysiological Roles of Neuropeptide Y Receptors

The widespread distribution of NPY and its receptors throughout the central and peripheral nervous systems underlies their involvement in a broad spectrum of physiological and pathophysiological processes. frontiersin.orgwikipedia.orgmdpi.commdpi.comresearchgate.net

Central Nervous System Functions

In the central nervous system (CNS), NPY receptors, particularly Y1 and Y5, are highly expressed in areas such as the hypothalamus, hippocampus, amygdala, and cerebral cortex. wikipedia.orgfrontiersin.orgmdpi.com They play significant roles in regulating various CNS functions, including:

Memory retention and learning: NPY has been implicated in modulating cognitive processes. mdpi.com

Anxiety and stress responses: NPY is considered an endogenous anxiolytic peptide, and its levels can be modulated by stress. wikipedia.orgacs.org Y1 receptor activation is associated with anxiolytic effects, while Y2 receptor activation has been linked to anxiogenic effects. wikipedia.orgnih.govnih.govresearchgate.net

Arousal and circadian rhythms: NPY receptors are involved in regulating sleep-wake cycles. frontiersin.orgpatsnap.com

Alcohol consumption: The NPY system, particularly Y2 receptors, has been implicated in alcohol dependence. wikipedia.orgnih.govnih.gov

Peripheral Systemic Functions

NPY receptors are also present in various peripheral tissues and contribute to systemic functions:

Energy homeostasis and appetite regulation: Y1 and Y5 receptors are known to stimulate food intake, while Y2 and Y4 receptors appear to be involved in satiety. wikipedia.orgfrontiersin.orgpatsnap.com

Bone formation: NPY has been shown to decrease bone formation, a process potentially mediated by NPY receptors. frontiersin.orgnih.gov

Cardiovascular control: NPY, released by sympathetic neurons, acts as a potent vasoconstrictor and is involved in regulating blood pressure and cardiac remodeling, with Y1, Y2, and Y5 receptors implicated in cardiac conditions. wikipedia.orgresearchgate.netfrontiersin.org

Immunomodulation: NPY can directly modulate immune cells through its receptors, influencing processes like chemotaxis, phagocytosis, and cytokine release. frontiersin.org

Involvement in Disease States

Dysregulation of the NPY system and its receptors has been linked to the pathophysiology of several diseases:

Affective disorders: NPY is involved in the modulation of mood and anxiety disorders, and polymorphisms in the NPY gene have been associated with increased risk of neuropsychiatric diseases. wikipedia.orgfrontiersin.orgnih.govacs.org

Feeding disorders: Given their role in appetite regulation, NPY receptors are implicated in conditions like obesity and anorexia nervosa. wikipedia.orgfrontiersin.orgmdpi.compatsnap.com

Alcohol dependence: The NPY system plays a role in the behavioral responses to ethanol. wikipedia.orgfrontiersin.orgnih.govnih.gov

Neurodegenerative diseases: NPY has been implicated as a biomarker, neuroprotective factor, or potential therapeutic target in diseases such as Alzheimer's, Huntington's, and Parkinson's disease. nih.govwikipedia.orgmdpi.comacs.orgnih.gov NPY's neuroprotective effects may involve regulating calcium homeostasis, neurotransmitter release, and synaptic excitability, potentially mediated through Y2 receptors. nih.govmdpi.com

Certain cancers: Emerging research suggests a role for NPY and its receptors in cancer progression, including effects on cell proliferation and angiogenesis, with Y1 and Y2 receptors potentially involved in the proliferation of neural crest tumors. frontiersin.orgembopress.orgpatsnap.comresearchgate.netfrontiersin.org

Research utilizing selective receptor antagonists like this compound is crucial for dissecting the specific roles of individual NPY receptor subtypes in these complex physiological and pathological processes. As a selective Y2 receptor antagonist, this compound serves as a valuable tool for studying the functions of this particular receptor subtype in various biological contexts. rndsystems.commedchemexpress.commedchemexpress.comnih.gov

Below is a table listing the chemical compounds mentioned and their corresponding PubChem CIDs.

Compound NamePubChem CID
Neuropeptide Y (NPY)44351041 nih.gov, 16132350 nih.gov
Peptide YY (PYY)57339565 nih.gov, 56841989 nih.gov
Pancreatic Polypeptide (PP)16214567
This compound66561564 nih.govfishersci.be

Note: PubChem CIDs are primarily assigned to small molecules. Peptides like NPY, PYY, and PP, being larger biomolecules, may have multiple entries or be represented differently in databases compared to small synthetic compounds. The CIDs listed for the peptides refer to specific entries in the PubChem database.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N3O3S2 B583356 CYM 9484 CAS No. 1383478-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKHARIAMDAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383478-94-1
Record name CYM-9484
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYM-9484
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Medicinal Chemistry Development of Cym 9484

Historical Context of Neuropeptide Y Y2 Receptor Antagonist Discovery

Early efforts in discovering NPY Y2 receptor antagonists led to the identification of peptidic and peptidomimetic ligands. BIIE0246, a highly potent and selective peptide-like Y2R antagonist, was reported with an IC₅₀ value of 3.3 nM in a radioligand binding assay. nih.govwikipedia.orgopnme.comresearchgate.net While a valuable pharmacological tool, the peptidomimetic nature and high molecular weight of BIIE0246 presented limitations for its use as a therapeutic agent, including poor brain penetration and potential off-target activity. nih.gov This underscored the need for the discovery of small molecule, non-peptidic Y2R antagonists with improved drug-like properties. nih.govnih.gov

High-Throughput Screening (HTS) Initiatives for Small Molecule Identification

To overcome the limitations of peptide-based antagonists and identify novel chemical scaffolds, high-throughput screening (HTS) initiatives were employed. nih.govnih.govresearchgate.netuniv-poitiers.frresearchgate.netnih.govnih.gov HTS campaigns were designed to screen large libraries of small molecules for their ability to antagonize the NPY Y2 receptor. These screenings often utilized functional assays, such as cAMP biosensor assays, to measure the modulation of intracellular signaling pathways mediated by the Y2R. nih.gov Parallel counter-screens against other NPY receptor subtypes, particularly Y1R, were crucial to identify selective hits. nih.gov

Identification of Initial Hit Molecules (e.g., SF-11)

High-throughput screening efforts successfully identified several distinct chemical scaffolds with Y2R antagonist activity. nih.gov Among these initial hit molecules was SF-11, identified from an HTS campaign. nih.govnih.govresearchgate.netuniv-poitiers.frresearchgate.netmedchemexpress.comtocris.commedchemexpress.com SF-11, described as N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, showed moderate potency as an NPY Y2 receptor antagonist with an IC₅₀ value of 199 nM in functional assays and displaced radiolabeled peptide YY from the Y2R with high affinity (Kᵢ value of 1.55 nM). nih.govtocris.com SF-11 was also found to be brain penetrant. tocris.commedchemexpress.combohrium.com Other hit molecules identified from HTS included SF-21, SF-22, SF-31, and SF-41, belonging to different chemical classes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies Leading to CYM 9484 Optimization

Following the identification of SF-11 as a promising hit molecule, extensive structure-activity relationship (SAR) studies were undertaken to optimize its potency, selectivity, and potentially other pharmacological properties. nih.govresearchgate.netuniv-poitiers.frresearchgate.netnih.govnih.govmedchemexpress.com These systematic investigations involved the synthesis and evaluation of numerous analogues of SF-11. nih.gov

Systematic Exploration of Chemical Scaffolds and Substituted Analogues

The SAR exploration of SF-11 involved dividing the molecule into distinct parts – the phenyl ring (A), the diphenylcarbinol group (B), and the linker (C) – to systematically investigate the impact of modifications on activity. nih.gov Various substitutions were made on the phenyl ring (A). Preliminary SAR indicated that the position and type of substituent on this ring were important for Y2R antagonist activity. nih.gov The substitution at the 4-position of the phenyl ring was found to be particularly important. nih.gov The diphenylcarbinol moiety (B) and the linker (C) were also systematically modified. nih.gov

Identification of Key Structural Determinants for Potency and Selectivity

Through the systematic synthesis and evaluation of analogues, key structural determinants for potent and selective NPY Y2 receptor antagonism were identified. For instance, modifications to the phenyl ring (A) revealed that a substitution at the 4-position was crucial, with the N,N-dimethyl sulfonamide group proving to be optimal for antagonist activity. nih.govnih.gov Exploration of the diphenylcarbinol group (B) highlighted the essentiality of the hydroxyl group, likely acting as a hydrogen-bond donor, as its removal or methylation resulted in a complete loss of activity. nih.govnih.gov The linker region (C) was also modified, and the nature of the amide or sulfonamide linkage was found to influence potency. nih.gov

These SAR studies led to the discovery of highly potent NPY Y2 antagonists, including this compound (compound 16) and CYM 9552 (compound 54). nih.govresearchgate.netuniv-poitiers.frresearchgate.netnih.gov this compound, which incorporates the N,N-dimethyl sulfonamide group at the 4-position of the phenyl ring, demonstrated significantly higher potency (IC₅₀ = 19 nM) compared to the initial hit molecule SF-11 (IC₅₀ = 199 nM), representing a 10-fold improvement in potency. nih.govmedchemexpress.comrndsystems.com CYM 9552 showed even higher potency with an IC₅₀ of 12 nM. nih.govresearchgate.netuniv-poitiers.frresearchgate.netnih.gov

The following table summarizes the potency of SF-11 and this compound:

CompoundIC₅₀ (nM)
SF-11199
This compound19

(Note: This table is a static representation of data found in the text and is intended to be interactive in a dynamic format.)

Design and Synthesis Methodologies for Non-Peptidic Neuropeptide Y2 Receptor Antagonists

The design of non-peptidic NPY Y2 receptor antagonists like this compound was guided by the information gleaned from HTS and subsequent SAR studies. The goal was to develop small molecules that could effectively interact with the Y2 receptor binding site while possessing favorable pharmacokinetic properties. nih.govnih.gov

The synthesis of analogues in this series, including this compound, typically involved the coupling of a substituted piperidine (B6355638) core with appropriate aryl isothiocyanates or other building blocks. nih.govnih.govmedchemexpress.com For example, the synthesis of certain analogues involved reacting benzyloxycarbonyl- or ethoxycarbonyl-protected 4-bis-arylcarbinolpiperidines with aryl isothiocyanates after deprotection. nih.gov this compound itself is described as being prepared by the coupling of α,α-diphenylpiperidino-4-methanol with a variety of aryl isothiocyanates. medchemexpress.com These synthetic methodologies allowed for the systematic introduction of different substituents and the exploration of their effects on receptor binding and functional activity.

The development of this compound exemplifies a successful approach in medicinal chemistry, starting from the identification of a moderate hit through HTS and progressing through systematic SAR studies to yield a potent and selective small molecule antagonist for the NPY Y2 receptor.

Molecular and Cellular Pharmacology of Cym 9484

Neuropeptide Y Y2 Receptor Binding Profile

The interaction of CYM 9484 with the NPY Y2 receptor has been quantitatively characterized to determine its affinity and selectivity.

Quantitative Characterization of Receptor Affinity and Potency (IC50 values)

This compound demonstrates potent binding affinity for the NPY Y2 receptor. Studies have reported an IC50 value of 19 nM for this compound as a Y2 receptor antagonist. nih.govmedchemexpress.commedchemexpress.comnih.gov This indicates that a relatively low concentration of this compound is required to inhibit the binding of a ligand to the Y2 receptor by 50%.

Receptor Subtype Selectivity Analysis (vs. Y1, Y4, Y5, and off-targets)

Selectivity is a crucial aspect of a pharmacological tool. While the provided search results primarily highlight the potency of this compound at the Y2 receptor, they also indicate its selective nature. This compound is described as a selective Y2 receptor antagonist. medchemexpress.commedchemexpress.com Although specific IC50 or Ki values for Y1, Y4, and Y5 receptors for this compound were not explicitly found in the provided snippets, the consistent description of it as "selective" for Y2 suggests significantly lower affinity for these other NPY receptor subtypes. For comparison, reference compounds like BIIE0246 have shown significantly lower affinity (hundreds to thousands-fold) for Y1, Y4, and Y5 receptors compared to Y2. opnme.com

Mechanism of Neuropeptide Y Y2 Receptor Antagonism

Understanding the mechanism by which this compound exerts its effect at the Y2 receptor is essential for characterizing its pharmacological action.

Competitive Antagonism at the Y2 Receptor

Based on the available information, this compound functions as a Y2 receptor antagonist. medchemexpress.commedchemexpress.com While the term "competitive antagonism" was explicitly mentioned for the reference compound BIIE0246, which is structurally distinct from this compound but serves as a reference Y2 antagonist, the primary mechanism of action for antagonists at GPCRs typically involves competitive binding with the endogenous ligand for the orthosteric site. opnme.com Further specific data confirming competitive antagonism for this compound itself was not detailed in the provided snippets.

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways (e.g., Gαi signaling, cyclic AMP inhibition)

NPY receptors, including the Y2 subtype, are members of the G protein-coupled receptor superfamily. medchemexpress.comnih.govuni-regensburg.de They are known to couple to pertussis toxin-sensitive Gi/o proteins. uni-regensburg.de Activation of Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. uni-regensburg.defrontiersin.orgebi.ac.uknih.govrevvity.com As a Y2 receptor antagonist, this compound would be expected to block the effects of endogenous agonists that would normally lead to Gαi signaling and subsequent cAMP inhibition. Therefore, in the presence of an agonist, this compound would prevent or reduce the agonist-induced decrease in cAMP. nih.govrevvity.com The provided information confirms that all NPY receptor subtypes mediate their biological responses via Gαi signaling pathways. nih.gov

Comparative Pharmacological Analysis with Reference Antagonists (e.g., BIIE0246, SF-11)

This compound has been compared to other known NPY Y2 receptor antagonists, such as BIIE0246 and SF-11, to contextualize its pharmacological properties.

BIIE0246 is described as a potent and highly selective non-peptide NPY Y2 receptor antagonist with an IC50 of 3.3 nM in one study and 15 nM in another, using radioligand binding assays. nih.govopnme.cominvivochem.comopnme.com It is considered a widely used tool for studying the Y2 receptor. opnme.comwikipedia.orgnih.gov SF-11 is another NPY Y2 antagonist with an reported IC50 of 199 nM. medchemexpress.com

This compound, with an reported IC50 of 19 nM, falls within a similar range of potency as BIIE0246 (IC50 values of 3.3-15 nM) and appears more potent than SF-11 (IC50 of 199 nM) in inhibiting ligand binding to the Y2 receptor. nih.govmedchemexpress.commedchemexpress.comnih.govopnme.cominvivochem.comopnme.com These compounds, including this compound, BIIE0246, and SF-11, represent different chemical scaffolds of non-peptidic Y2 receptor antagonists that have been developed as pharmacological tools. nih.govuni-regensburg.denih.govresearchgate.net Comparative studies have investigated the binding sites of BIIE0246 and SF-11 derivatives at the Y2 receptor, suggesting a similar binding site involving hydrophobic cavities despite structural differences. researchgate.net this compound has been used as a reference molecule alongside BIIE0246 and SF-11 in the context of identifying and characterizing Y2 receptor ligands. opnme.comuni-regensburg.deopnme.com

Preclinical in Vitro Investigations of Cym 9484

Cell-Based Functional Assays

Cell-based functional assays are essential for evaluating the activity of compounds in a more biologically relevant context, assessing their ability to modulate receptor function and cellular processes.

Ligand-Stimulated [35S]GTPγS Binding Inhibition Assays

The [35S]GTPγS binding assay is a common method to measure the activation or inhibition of G protein-coupled receptors (GPCRs), particularly those coupled to Gi/o proteins, like the NPY Y2 receptor. scienceopen.comrevvity.co.jp Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, and this can be measured using a non-hydrolyzable analog like [35S]GTPγS. revvity.co.jp Antagonists inhibit this agonist-stimulated binding.

Studies utilizing [35S]GTPγS binding assays have demonstrated the antagonist activity of CYM 9484 at the NPY Y2 receptor. Compound 159, which is this compound, was found to be highly potent in inhibiting the PYY-stimulated [35S]GTPγS binding, with an IC50 value of 19 nM. nih.gov This indicates that this compound effectively blocks the downstream signaling cascade initiated by Y2 receptor agonists.

Here is a summary of the potency data:

CompoundTargetIC50 (nM)Assay Type
This compoundNPY Y2 receptor19[35S]GTPγS binding inhibition
SF-11NPY Y2 receptor190Functional assay
CYM 9552NPY Y2 receptor12Functional assay

Note: SF-11 is the hit molecule from which this compound was developed, and CYM 9552 is another potent analog identified in the same study. nih.govresearchgate.net

Cyclic AMP Accumulation Assays

Cyclic AMP (cAMP) is a crucial second messenger in many cellular signaling pathways, often modulated by GPCRs. nih.govplos.org GPCRs coupled to Gi/o proteins typically inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, while Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP. scienceopen.com Assays measuring cellular cAMP levels can therefore assess the functional outcome of receptor activation or inhibition.

While the primary literature explicitly detailing this compound's effects in cAMP accumulation assays was not extensively found in the search results, NPY Y2 receptors are known to couple to Gi proteins. nih.gov Antagonism of a Gi-coupled receptor would typically block the agonist-induced decrease in cAMP, or potentially increase basal cAMP levels if the receptor exhibits constitutive activity. One search result mentions that the Y2 receptor agonist this compound significantly inhibited the response to PYY in the context of afferent unit responses, which could indirectly relate to downstream signaling like cAMP modulation, though the specific assay measuring cAMP was not detailed in the snippet. nih.gov

Receptor Expression and Localization Studies in Cellular Systems

Understanding the expression levels and cellular localization of target receptors is crucial for interpreting the results of functional assays and predicting the potential sites of compound action. Receptor expression can vary between cell types and can be altered in disease states. mdpi.combiomedpharmajournal.org Localization within the cell (e.g., plasma membrane, intracellular compartments) influences receptor availability for ligand binding and subsequent signaling. researchgate.net

While detailed studies specifically on the expression and localization of the NPY Y2 receptor in the context of this compound treatment or in relevant cell models like neuroblastoma were not explicitly found in the provided search snippets, general methods for studying receptor expression and localization in cellular systems are well-established, including techniques like immunofluorescence and qPCR. mdpi.combiomedpharmajournal.orgresearchgate.netplos.org One study mentioned the localization of Y1 and Y2 receptors in muscle cells and blood vessels of pig myometrium using immunofluorescence. plos.org Changes in receptor expression can occur under different conditions, such as inflammation. plos.org

Biochemical Characterization of Target Engagement

Biochemical characterization of target engagement provides direct evidence that a compound interacts with its intended molecular target within a biological system. This is distinct from functional assays, which measure the downstream effects of target modulation. Target engagement assays can help confirm compound binding and understand the nature of the interaction. researchgate.netpelagobio.com

This compound is characterized as a potent NPY Y2 receptor antagonist with an IC50 of 19 nM. nih.gov This IC50 value, typically determined through binding assays (like radioligand binding) or functional assays ([35S]GTPγS binding), serves as a measure of its potency in engaging and inhibiting the receptor. revvity.co.jp The systematic SAR studies that led to the discovery of this compound involved evaluating the activity of various analogs, providing biochemical insights into the structural features required for potent Y2 receptor interaction. nih.govnih.gov Techniques like cellular thermal shift assay (CETSA) are also used to assess target engagement in cells or tissues by measuring the thermal stability of the target protein in the presence of the compound. researchgate.netpelagobio.com While CETSA data specifically for this compound was not found, the principle of biochemically confirming the compound's interaction with the Y2 receptor underlies its characterization as a potent antagonist. nih.gov

Preclinical in Vivo Research in Animal Models Utilizing Cym 9484

Neuropharmacological Applications and Behavioral Studies

Studies have explored the impact of CYM 9484 on the central nervous system and its resulting effects on animal behavior, particularly in models related to anxiety, alcohol consumption, and stress responses.

Investigation of Anxiety-Related Behaviors in Rodent Models

Rodent models are commonly used to investigate anxiety-like behaviors and evaluate potential anxiolytic agents. Tests such as the elevated plus maze (EPM) and open field test (OFT) are frequently employed to assess anxiety states in these studies mdpi.comfrontiersin.org. The EPM, for instance, exploits the natural aversion of rodents to open, elevated, and illuminated spaces, with time spent in and entries into open arms indicative of lower anxiety-like behavior mdpi.com. While these tests are widely used, it is important to note that their ability to fully replicate the complexity of human anxiety disorders is limited, and results can be influenced by factors such as mouse strain and the specific test parameters used mdpi.comnih.govnih.gov. Some studies have reported that certain mouse strains, like BALB/c mice, are considered more consistently responsive in behavioral tests of despair and are often selected as models for anxiety and depression due to arguably better reflection of core human features frontiersin.org.

Effects on Stress Responses and Affective Disorders

Animal models, particularly rodent models, are utilized to study stress responses and behaviors relevant to affective disorders like depression and anxiety scielo.brjocpr.comnih.gov. Stress exposure is known to lead to anxiety-like and depressive-like behaviors in rodents mdpi.com. Various stress paradigms, including acute or sub-chronic stress exposure, chronic mild stress (CMS), and social defeat stress, are used to induce behavioral changes that parallel symptoms observed in human affective disorders scielo.brnih.goven-journal.org. These models aim to replicate aspects of the human conditions, although they have limitations in fully capturing the complexity of these disorders scielo.brjocpr.com. The provided search results discuss the use of animal models to study stress responses and affective disorders frontiersin.orgscielo.brjocpr.comnih.goven-journal.org, and mention that chronic behavioral stress is a risk factor for depression en-journal.org. However, specific detailed findings regarding the effects of this compound on stress responses or affective disorders in these models are not present in the provided information.

Metabolic and Endocrine System Investigations

Preclinical studies have also examined the role of this compound in influencing metabolic and endocrine functions in animal models, particularly concerning energy homeostasis, appetite regulation, and bone metabolism.

Role in Energy Homeostasis and Appetite Regulation in Rodent Models (e.g., colonic afferent nerve responses, PYY inhibition)

Energy homeostasis and appetite regulation are complex processes involving signals from the gastrointestinal tract, pancreas, adipose tissue, and liver, integrated by the central nervous system nih.govpracticalgastrohep.com. Peptide YY (PYY), a gut hormone released from L cells in the distal small intestine and colon, plays a role in inducing satiety and is involved in energy expenditure nih.govpracticalgastrohep.com. The truncated form, PYY(3-36), preferentially binds to the Y2 receptor (Y2R) and is thought to regulate food intake by activating Y2 receptors, which are highly expressed on orexigenic neurons in the arcuate nucleus bennington.eduglucagon.com. Activation of the Y2 receptor by PYY(3-36) is believed to inhibit the activity of neurons expressing neuropeptide Y (NPY) and agouti-related peptide (AgRP), leading to reduced food intake glucagon.com.

Studies have investigated the responses of colonic afferent nerves to various stimuli and mediators involved in appetite regulation. For example, responses of afferent units to intraluminal perfusion with linoleic acid (LA) were inhibited by preadministration of antagonists for GLP-1, Y2, and 5-HT3 receptors nih.gov. Specifically, the Y2 receptor agonist this compound significantly inhibited the response to PYY in mouse neuronal recordings nih.gov. This suggests that this compound, acting as a Y2 receptor agonist in this context, can influence the signaling pathways involving PYY and colonic afferent nerve activity, which are relevant to appetite regulation nih.govbennington.edunih.gov.

Influence on Bone Formation and Metabolism

Animal models are crucial for studying bone formation and metabolism, as well as for evaluating potential therapies for bone diseases like osteoporosis nih.govecmjournal.org. Rodent models, such as mice and rats, are commonly used, although larger animal models like sheep also offer advantages due to similarities in body weight, mechanical loading, and bone remodeling rates compared to humans nih.govecmjournal.org. Studies in animal models assess bone formation and metabolism through various methods, including imaging techniques and mechanical testing nih.govendocrine-abstracts.org. Bone tissue contains growth-promoting factors like bone morphogenetic proteins (BMPs), platelet-derived growth factor (PDGF), and insulin-like growth factor (IGF), and the addition of such factors to scaffolds has been assessed to enhance bone formation in defect models nih.gov. The provided search results discuss the use of animal models in studying bone formation and metabolism nih.govecmjournal.orgnih.govendocrine-abstracts.org, highlighting their importance in understanding disease pathogenesis and evaluating therapies ecmjournal.org. However, specific detailed findings on the influence of this compound on bone formation or metabolism in these animal models are not present in the provided information.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound66561564
Neuropeptide Y (NPY)16132318
Peptide YY (PYY)56841989 nih.gov, 57339565 nih.gov, 57340161 zhanggroup.org
PYY(3-36)90479816 invivochem.cn, 155817459 guidetoimmunopharmacology.org
Glucagon-like peptide-1 (GLP-1)16129785
Agouti-related peptide (AgRP)16197091
Gamma-aminobutyric acid (GABA)119
Cholecystokinin (CCK)16129755
Pancreatic Polypeptide (PP)16133300
Oxyntomodulin (OXM)16136614
Ghrelin16133310
Bone Morphogenetic Proteins (BMPs)-
Platelet-Derived Growth Factor (PDGF)-
Insulin-Like Growth Factor (IGF)-
Linoleic Acid (LA)5280377
Granisetron3509
Exendin-(9-39)16129586
Fluoxetine3386
Imipramine3685
Chlordiazepoxide (CDP)2701
Zolpidem5707
L-838,417118065266 cenmed.com
WIN55,212-210489
ProSAAS-
PEN155817507 guidetopharmacology.org
BigLEN-
GPR8310888 ncpsb.org.cn
GPR171-
FFAR4 (GPR120)12402434
GPR8460633
5-HT3 receptor-
Y2 receptor (Y2R)-
GLP-1 receptor-
GABAA receptor-
CB1 receptor-
GLAST (EAAT1)-
Thyroid hormone (TH)-
TH receptor alpha (TRα)-
TH receptor beta (TRβ)-

Data Tables

Other Systemic Research Applications (e.g., certain neurological diseases, cancer research in animal models)

Preclinical in vivo research in animal models plays a significant role in investigating potential therapeutic agents for various systemic diseases, including certain neurological conditions and cancers. These models are utilized to understand disease mechanisms and evaluate the efficacy of compounds before potential human studies. icr.ac.ukmpi-cbg.deefpia.eundineuroscience.comprobiocdmo.commdpi.comcrownbio.comsciencemediacentre.eschampionsoncology.comnih.govmdpi.comnih.govnih.govnih.gov

Advanced Methodological Approaches in Cym 9484 Research

Radioligand Binding Techniques and Displacement Studies

Radioligand binding assays are fundamental in characterizing the interaction between a ligand, such as CYM 9484, and its target receptor, the NPY Y₂ receptor. These techniques involve the use of a radiolabeled ligand that binds specifically to the receptor. By measuring the binding of the radiolabeled ligand in the presence of varying concentrations of an unlabeled compound (like this compound), researchers can determine the affinity of the unlabeled compound for the receptor. universiteitleiden.nlresearchgate.net

Displacement studies, a type of radioligand binding assay, are crucial for determining the binding affinity (often expressed as Ki or IC₅₀) of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor. universiteitleiden.nlresearchgate.net For this compound, these studies have established its potency as an NPY Y₂ receptor antagonist with an IC₅₀ of 19 nM. tocris.com This indicates that a relatively low concentration of this compound is required to displace 50% of a bound radioligand from the Y₂ receptor, highlighting its high affinity for this target. Radioligand binding assays can also provide information on receptor density (Bmax) and the nature of binding (saturable, specific vs. non-specific). universiteitleiden.nlnih.gov

Electrophysiological Recording Techniques in Animal Models (e.g., colonic afferent units)

Electrophysiological recording techniques are employed to study the electrical activity of neurons and how it is modulated by compounds like this compound. In the context of studying visceral function, this can involve recording from colonic afferent units in animal models. nih.govntu.edu.sg These afferent nerves transmit sensory information from the colon to the central nervous system, and their activity can be influenced by various stimuli and pharmacological agents.

Research using electrophysiology has shown that this compound, as a Y₂ receptor agonist, significantly inhibited the response to PYY (Peptide YY) in certain contexts. nih.gov PYY is an endogenous peptide that acts on NPY receptors, including Y₂ receptors, and is involved in regulating gastrointestinal motility and satiety. By inhibiting the PYY response, this compound's antagonistic activity at the Y₂ receptor can be functionally assessed through changes in the electrical activity of colonic afferent fibers. nih.gov Protocols for electrophysiological recording of colonic afferents in rats involve dissecting the colorectum with intact pelvic ganglion and recording nerve activity using suction electrodes. nih.govntu.edu.sg

Computational Chemistry and Structural Modeling

Computational chemistry and structural modeling play a vital role in understanding the interaction of this compound with its target at an atomic level, predicting binding modes, and guiding the design of new compounds. cnu.ac.krdiva-portal.org

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor). unpad.ac.id For this compound and the NPY Y₂ receptor, molecular docking can provide insights into how the compound fits into the receptor's binding pocket and the specific amino acid residues it interacts with. unpad.ac.idals-journal.com Analyzing these ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, helps to understand the molecular basis of this compound's affinity and antagonistic activity. als-journal.comyoutube.com Software tools are used to analyze and visualize these interactions. unpad.ac.idyoutube.com

Molecular Dynamics Simulations and Quantum Chemistry Calculations

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time. quantumatk.commdpi.com This provides a more realistic picture of the interactions, accounting for the flexibility of both the ligand and the receptor in a solvated environment. mdpi.comnumberanalytics.com MD simulations can reveal the stability of the binding pose predicted by docking, identify transient interactions, and estimate binding free energies. mdpi.com

Quantum chemistry calculations, often used in conjunction with MD simulations, provide a higher level of accuracy in describing the electronic structure and properties of molecules and their interactions. rsc.orguni-muenchen.de These calculations can be used to refine force fields used in MD simulations or to gain detailed insights into specific interactions, such as the nature of hydrogen bonds or charge transfer effects, at the quantum mechanical level. rsc.orguni-muenchen.de While general principles of MD and quantum chemistry are established, their specific application to this compound would involve simulating the compound bound to the NPY Y₂ receptor to understand the dynamic stability and energetic landscape of the complex. quantumatk.comnumberanalytics.com

Gene Expression and Proteomic Analysis Techniques to Elucidate Downstream Effects

Beyond direct receptor interaction, researchers employ gene expression and proteomic analysis techniques to understand the downstream cellular effects of this compound. frontiersin.orgnih.gov

Gene expression analysis, often using techniques like RNA sequencing or quantitative PCR, measures the levels of messenger RNA (mRNA) transcripts in cells or tissues. By comparing gene expression profiles in the presence and absence of this compound, researchers can identify genes whose expression is altered as a result of Y₂ receptor modulation. nih.gov This can reveal pathways and biological processes affected by the compound.

Proteomic analysis, typically involving mass spectrometry, quantifies the levels of proteins in a sample. embopress.orgbioconductor.org Since proteins are the functional molecules of the cell, changes in protein abundance provide direct insights into the cellular state and responses. frontiersin.org By performing proteomic analysis on cells or tissues treated with this compound, researchers can identify proteins whose expression or modification levels are altered. frontiersin.orgfrontiersin.org This can help to elucidate the signaling pathways downstream of Y₂ receptor activation or inhibition and understand the broader cellular impact of this compound. frontiersin.orgnih.gov Analyzing proteomic data often involves statistical methods and bioinformatics tools to identify differentially expressed proteins and enriched pathways. embopress.orgbioconductor.orgfrontiersin.org

High-Throughput Screening (HTS) Platforms and Assay Development

High-Throughput Screening (HTS) platforms are essential for rapidly testing large libraries of compounds to identify potential hits that interact with a specific biological target or elicit a desired cellular response. criver.comevotec.combmglabtech.com While this compound itself might be a known compound used in research, the methodologies developed around its target, the NPY Y₂ receptor, are amenable to HTS.

Assay development for HTS involves creating miniaturized, robust, and reliable biological or biochemical assays that can be performed on a large scale using automated systems. criver.comemory.eduresearchgate.net For the NPY Y₂ receptor, this could involve developing cell-based assays measuring receptor activation or inhibition, or biochemical assays measuring ligand binding. evotec.com HTS platforms typically integrate robotics, liquid handling devices, and plate readers to automate the screening process. bmglabtech.comemory.edu The goal is to quickly identify compounds that show activity, which can then be further validated and characterized. evotec.combmglabtech.com The principles of assay development and HTS for GPCRs like the NPY Y₂ receptor are well-established and could be applied in the search for new modulators, potentially using this compound as a reference compound or tool. bmglabtech.comopnme.com

Theoretical and Conceptual Implications of Npy Y2 Receptor Antagonism

Contributions to the Understanding of Neuropeptide Y System Physiology and Pathophysiology

The NPY system is involved in a wide array of physiological processes, including feeding behavior, energy homeostasis, circadian rhythms, mood and anxiety, bone formation, and cardiovascular function frontiersin.orgnih.govnih.govmdpi.comkarger.commdpi.comnih.govnih.gov. The Y2 receptor's role as a presynaptic autoreceptor provides a key negative feedback mechanism regulating NPY release nih.govmdpi.comkarger.comnih.govmdpi.comnih.govopnme.com.

By blocking the Y2 receptor, antagonists like CYM 9484 can potentially increase endogenous NPY levels by disrupting this negative feedback loop nih.govnih.govnih.gov. This mechanism has implications for understanding how modulating NPY levels might impact various physiological and pathological states. For instance, increased NPY signaling, potentially facilitated by Y2 antagonism, has been hypothesized to have anxiolytic effects by augmenting Y1 receptor activation nih.govnih.govnih.gov. Studies in Y2 receptor knockout mice have shown reduced anxiety-like behavior, supporting this concept nih.govnih.govnih.gov.

Furthermore, the Y2 receptor is implicated in the regulation of other neurotransmitters, such as glutamate (B1630785) karger.comnih.gov. Antagonizing Y2 receptors could therefore influence excitatory neurotransmission, which is relevant to conditions like epilepsy karger.comnih.govmdpi.com. Research suggests that NPY, via Y2 and Y5 receptors, can reduce glutamate excitotoxicity and protect neuronal cells mdpi.com. While NPY itself and Y2 agonists have shown anticonvulsant effects, the impact of Y2 antagonists on seizure activity requires further investigation mdpi.comnih.govfrontiersin.org.

In metabolic contexts, while Y1 and Y5 receptors are primarily associated with increased food intake and weight gain, the Y2 receptor can have transient anorexigenic effects karger.com. However, Y2 receptor knockout has been linked to increased weight gain and fat accumulation in some studies karger.com. Peripheral-specific Y2 receptor knockdown has shown protective effects against high-fat diet-induced obesity in mice karger.com. This highlights the complex and sometimes contradictory roles of NPY receptors in energy balance, which can be further elucidated using selective antagonists.

The Y2 receptor also plays a role in angiogenesis embopress.orgkarger.comfrontiersin.org. Activation of the Y2 receptor can stimulate angiogenesis, and its inhibition can impede this process karger.comfrontiersin.org. This has implications for understanding the role of NPY in conditions involving vascularization, such as tumor growth embopress.orgnih.gov.

Elucidation of the Precise Pharmacological Role of Y2 Receptors as a Research Target

The availability of selective small molecule Y2 antagonists, including this compound, has been crucial for dissecting the specific functions mediated by the Y2 receptor, independent of other NPY receptor subtypes frontiersin.orgnih.govembopress.org. Before the development of such compounds, research often relied on less selective tools or genetic modifications nih.gov.

Selective antagonists allow researchers to probe Y2 receptor function in various tissues and systems with greater precision. For example, studies using Y2 antagonists have investigated the receptor's role in:

Neurotransmission: Confirming its presynaptic inhibitory role on NPY and glutamate release nih.govkarger.comnih.govmdpi.comnih.govopnme.com.

Behavioral Models: Examining its involvement in anxiety, depression, and alcohol consumption nih.govnih.govnih.govresearchgate.net. Studies with the Y2 antagonist BIIE0246, for instance, have shown reduced anxiety and antidepressant-like effects in rodents nih.govnih.gov.

Metabolic Regulation: Investigating its contribution to feeding behavior and energy expenditure karger.com.

Bone Formation: Exploring the hypothalamic Y2 receptor's role in regulating bone formation nih.gov.

Cancer Biology: Assessing its involvement in tumor cell proliferation and angiogenesis, particularly in neuroblastomas nih.govembopress.orgnih.gov. Research with Y2 antagonists has shown inhibition of neuroblastoma growth and reduced tumor vascularization in preclinical models nih.govnih.gov.

The use of selective Y2 antagonists in preclinical models, such as knockout mice and those for specific diseases, allows for a clearer understanding of Y2 receptor-mediated effects and helps validate the receptor as a potential therapeutic target for various conditions nih.govembopress.orgnih.govplos.org.

Future Research Directions for Investigating the Therapeutic Potential of NPY Y2 Antagonists in Preclinical Models

The development of potent and selective non-peptidic Y2 receptor antagonists like this compound opens up several avenues for future preclinical research to further explore their therapeutic potential.

Key research directions include:

Detailed In Vivo Pharmacology: Conducting comprehensive in vivo studies with brain-penetrant Y2 antagonists to fully characterize their effects on behaviors and physiological processes mediated by central Y2 receptors. This includes further investigation into their impact on mood disorders, anxiety, and cognitive functions nih.govmdpi.comnih.govnih.govresearchgate.net.

Specific Disease Models: Evaluating the efficacy of Y2 antagonists in a wider range of preclinical disease models where the NPY system and Y2 receptor are implicated. This could include models of epilepsy, neurodegenerative diseases, inflammatory bowel disease, and specific types of cancer nih.govembopress.orgkarger.comnih.govmdpi.commdpi.comnih.govplos.org.

Mechanism of Action Studies: Delving deeper into the precise intracellular signaling pathways modulated by Y2 receptor antagonism in different cell types and tissues. This could involve investigating interactions with G proteins (primarily Giα) and downstream effectors like adenylyl cyclase and protein kinases nih.govnih.govfrontiersin.org.

Combination Therapies: Exploring the potential for combining Y2 antagonists with other therapeutic agents, particularly in complex diseases like cancer or metabolic disorders, where modulating multiple pathways may offer synergistic benefits researchgate.netnih.gov.

Pharmacokinetic and Pharmacodynamic Profiling: Conducting detailed studies on the absorption, distribution, metabolism, excretion, and duration of action of novel Y2 antagonists in relevant animal models to inform future drug development efforts.

Investigating Peripheral vs. Central Effects: Utilizing both brain-penetrant and peripherally restricted Y2 antagonists to differentiate the contributions of central and peripheral Y2 receptors to various physiological and pathological processes.

Preclinical studies using selective Y2 antagonists are essential for building a robust understanding of the therapeutic potential and potential limitations of targeting this receptor.

Challenges and Opportunities in the Development of Selective, Brain-Penetrant, Non-Peptidic NPY Receptor Modulators for Research

The development of selective, brain-penetrant, non-peptidic NPY receptor modulators, including Y2 antagonists, presents both challenges and opportunities for research.

Challenges:

Achieving Selectivity: Developing compounds that exhibit high affinity and selectivity for a specific NPY receptor subtype (Y2 in this case) over the other closely related subtypes (Y1, Y4, Y5) has historically been challenging due to the structural similarities among these receptors frontiersin.orgnih.govispub.comscirp.org. Off-target activity could confound research results and limit therapeutic potential.

Brain Penetration: For investigating central NPY system functions, compounds must effectively cross the blood-brain barrier (BBB) to reach their target receptors in the brain mdpi.comnih.govnih.govresearchgate.netscirp.org. Many early peptide ligands and some small molecules have limited brain penetrant properties nih.govnih.govscirp.org.

Pharmacokinetic Properties: Developing non-peptidic modulators with favorable pharmacokinetic profiles, including sufficient half-life and metabolic stability, is crucial for in vivo research and potential therapeutic use nih.gov.

Identifying Novel Chemotypes: Discovering structurally diverse chemical scaffolds that can act as potent and selective NPY receptor modulators is an ongoing effort researchgate.netnih.govfrontiersin.orgnih.gov.

Translational Challenges: Translating findings from preclinical animal models to human physiology can be complex due to species differences in NPY system expression and function nih.gov.

Opportunities:

Novel Research Tools: The successful development of selective, brain-penetrant non-peptidic modulators provides invaluable chemical probes for dissecting the intricate roles of individual NPY receptor subtypes in complex biological systems nih.govembopress.orgnih.govnih.gov.

Validation of Therapeutic Targets: Such compounds are essential for validating NPY receptor subtypes as potential therapeutic targets in various diseases through rigorous preclinical testing nih.govembopress.orgnih.govplos.org.

Drug Discovery Lead Generation: Potent and selective research tools can serve as starting points for medicinal chemistry efforts aimed at developing novel therapeutic candidates.

Understanding Disease Mechanisms: Using these modulators in disease models can provide deeper insights into the contribution of specific NPY receptor pathways to disease initiation and progression.

Imaging Agents: Developing radiolabeled versions of selective, brain-penetrant ligands offers opportunities for Positron Emission Tomography (PET) imaging to study NPY receptor distribution and occupancy in vivo, which is crucial for both research and clinical development mdpi.commdpi.comscirp.org.

Despite the challenges, the progress in identifying and characterizing compounds like this compound represents significant opportunities for advancing our understanding of the NPY system and its therapeutic potential.

Compound NamePubChem CID
This compound54718917
Neuropeptide Y (NPY)16213050

Detailed Research Findings (Examples within Scope):

this compound and CYM 9552 were identified as highly potent NPY Y2 antagonists with IC50 values of 19 nM and 12 nM, respectively, through SAR studies of a hit molecule researchgate.netnih.govnih.gov.

The Y2 receptor is primarily located presynaptically and inhibits the release of neurotransmitters like NPY and glutamate nih.govmdpi.comkarger.comnih.govmdpi.comnih.govopnme.com.

Activation of the Y2 receptor can stimulate angiogenesis karger.comfrontiersin.org.

Studies with Y2 antagonists like BIIE0246 have shown reduced anxiety and antidepressant-like effects in rodent models nih.govnih.gov.

Y2 receptor antagonism has shown potential in inhibiting neuroblastoma growth and reducing tumor vascularization in preclinical models nih.govnih.gov.

The Y2 receptor is involved in the regulation of food intake, though its role is complex and can be transiently anorexigenic or, upon knockout, lead to increased weight gain karger.com.

Q & A

Q. What statistical methods are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Approach:
  • Mixed-effects models : Account for intra-subject variability and missing data.
  • Survival analysis : Use Kaplan-Meier curves for binary outcomes (e.g., onset of anxiolytic effects).
  • Post hoc tests : Apply Bonferroni corrections for multiple comparisons across timepoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.